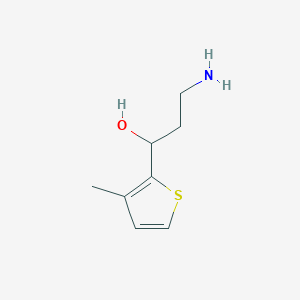
3-Amino-1-(3-methylthiophen-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3-methylthiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C8H13NOS and a molecular weight of 171.26 g/mol . This compound features a thiophene ring substituted with a methyl group and an amino alcohol side chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-methylthiophen-2-yl)propan-1-ol typically involves the reaction of 3-methylthiophene with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the use of 3-methylthiophene as a starting material, which undergoes a series of reactions including nitration, reduction, and subsequent functional group transformations to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-methylthiophen-2-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Amino-1-(3-methylthiophen-2-yl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-methylthiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-1-(3-methylthiophen-2-yl)propan-1-ol include:
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: A compound with a similar structure but with a methylamino group instead of an amino group.
3-Amino-1-propanol: A simpler analog without the thiophene ring.
Uniqueness
The uniqueness of this compound lies in its combination of the thiophene ring and the amino alcohol side chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H13NOS |
|---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
3-amino-1-(3-methylthiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H13NOS/c1-6-3-5-11-8(6)7(10)2-4-9/h3,5,7,10H,2,4,9H2,1H3 |
InChI Key |
HPPGUJIUQQWLHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


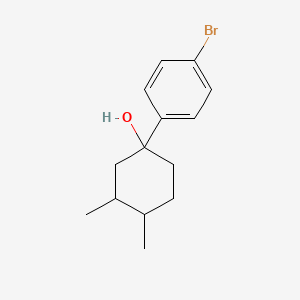
![4-[(1S)-1-aminoethyl]-N-benzylbenzenesulfonamide](/img/structure/B13213073.png)
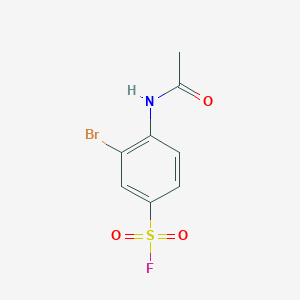
![3-[1-(2,4-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13213094.png)
![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13213098.png)
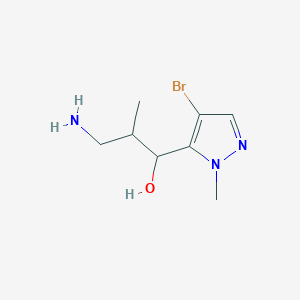
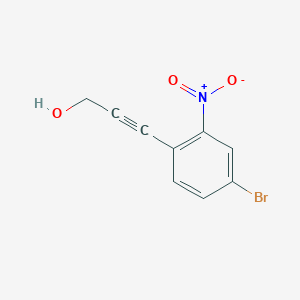
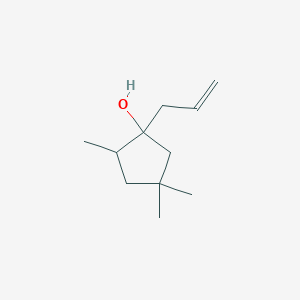
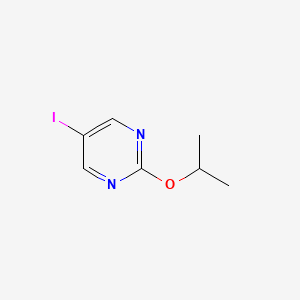

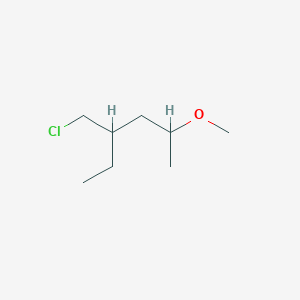
![5-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13213121.png)
![N-[1-(Naphthalen-2-YL)ethyl]cyclopropanamine](/img/structure/B13213124.png)
![1-[3-(Propan-2-yl)-4-propoxyphenyl]propan-1-ol](/img/structure/B13213129.png)
